molecular formula C7H9ClN2O B1293106 (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde CAS No. 1015939-58-8

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde

Cat. No. B1293106
CAS RN: 1015939-58-8
M. Wt: 172.61 g/mol
InChI Key: IQSPLNUXAFSYOZ-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . The IUPAC name for the parent compound is 4-chloro-3,5-dimethyl-1H-pyrazole . It has a molecular weight of 130.58 .


Molecular Structure Analysis

The molecular structure of the parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, consists of a pyrazole ring substituted with chlorine and methyl groups . The InChI code for this compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) .


Physical And Chemical Properties Analysis

The parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .

Synthesis of Pyrazole Derivatives

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” can be used in the synthesis of various pyrazole derivatives . These derivatives have been found to have significant pharmacological effects, making them valuable in the development of new drugs .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds like “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” to better understand their antileishmanial activity . These studies can provide valuable insights into the interactions between these compounds and their target proteins, helping to guide the design of more effective drugs .

Conformational Studies

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” and its derivatives can be used in conformational studies . These studies can provide valuable information about the three-dimensional structure of these compounds, which can be crucial in understanding their biological activity .

NBO Analysis

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” can also be used in Natural Bond Orbital (NBO) analysis . This type of analysis can provide valuable insights into the electronic structure of these compounds, which can be crucial in understanding their reactivity .

Preparation of Safe and Effective Antileishmanial and Antimalarial Agents

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” could play a crucial role in the development of new treatments for these diseases .

Safety and Hazards

The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it is classified as dangerous . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Mechanism of Action

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSPLNUXAFSYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde

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